Tert-butyl 5-bromooxazol-2-ylcarbamate

Suzuki-Miyaura Coupling Regioselectivity Heterocyclic Chemistry

Researchers synthesizing 2-amino-5-aryloxazole pharmacophores face unnecessary protection/deprotection cycles when starting from unprotected aminooxazoles. Tert-butyl 5-bromooxazol-2-ylcarbamate solves this by delivering orthogonal C5-Br and N-Boc functionality in a single building block. • C5 bromine enables direct Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids under standardized conditions. • Boc-protected C2 amine remains inert during cross-coupling, then deprotects for amide coupling, sulfonamide formation, or biotin/fluorophore conjugation. • Eliminates 2-3 synthetic steps vs. routes from unprotected oxazole precursors; available at ≥98% purity as a white solid for multigram-scale API intermediate synthesis.

Molecular Formula C8H11BrN2O3
Molecular Weight 263.09 g/mol
Cat. No. B8230896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-bromooxazol-2-ylcarbamate
Molecular FormulaC8H11BrN2O3
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(O1)Br
InChIInChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-6-10-4-5(9)13-6/h4H,1-3H3,(H,10,11,12)
InChIKeyXCTVWIMWLCASCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-bromooxazol-2-ylcarbamate: Essential Chemical Properties and Vendor Specifications


Tert-butyl 5-bromooxazol-2-ylcarbamate (CAS 1018833-69-6) is a heterocyclic building block belonging to the 2-aminoxazole class, featuring a Boc-protected amine at the C2 position and a bromine substituent at the C5 position of the oxazole ring . Its molecular formula is C8H11BrN2O3 with a molecular weight of 263.09 g/mol and a calculated LogP of 2.86 . This compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of aryl, heteroaryl, and other substituents at the C5 position [1]. Commercial availability typically ranges from 96% to 98% purity, with the compound supplied as a white solid .

Why Tert-butyl 5-bromooxazol-2-ylcarbamate Cannot Be Replaced by Generic 5-Bromooxazole or Unprotected 2-Aminoxazoles


Substituting tert-butyl 5-bromooxazol-2-ylcarbamate with a generic 5-bromooxazole or an unprotected 2-aminooxazole derivative introduces significant synthetic and practical liabilities. The Boc (tert-butoxycarbonyl) protecting group on the 2-amino moiety is essential for orthogonal functionalization; its absence would render the 2-amino group susceptible to undesired side reactions during cross-coupling steps, necessitating additional protection/deprotection cycles and reducing overall synthetic efficiency [1]. Furthermore, the C5 bromine position dictates a specific regiochemical outcome in Suzuki-Miyaura couplings—the electronic and steric environment at C5 differs substantially from that at C2 or C4, leading to divergent reaction yields and product profiles [2]. This differential reactivity means that in-class compounds such as 2-bromooxazole or 4-bromooxazole derivatives cannot simply be interchanged without fundamentally altering the synthetic route and final target structure. The quantitative evidence below substantiates these position-specific and protecting-group-dependent performance differences.

Tert-butyl 5-bromooxazol-2-ylcarbamate: Quantitative Differentiation Evidence for Scientific Procurement


Regiochemical Specificity: C5 Bromination Enables Distinct Suzuki-Miyaura Reactivity Profile vs. C2 and C4 Isomers

The bromine atom at the C5 position of the oxazole ring confers a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to 2-bromooxazole and 4-bromooxazole isomers. The European Journal of Organic Chemistry paper reports that all three isomeric bromooxazoles (2-, 4-, and 5-bromo) were synthesized and demonstrated to be competent Suzuki coupling partners under parallel synthesis conditions [1]. However, the regiochemical placement of the bromine atom dictates the substitution pattern on the oxazole core, a critical parameter for constructing specific target molecules. This position-specific reactivity means that a synthetic route designed around a C5-functionalized oxazole cannot be executed with a 2-bromo or 4-bromo analog without yielding a structurally different product. The table below summarizes the isomeric possibilities and highlights the unique C5 substitution offered by tert-butyl 5-bromooxazol-2-ylcarbamate.

Suzuki-Miyaura Coupling Regioselectivity Heterocyclic Chemistry

Orthogonal Functionalization: Boc-Protected 2-Amine Enables Chemoselective Transformations Absent in 5-Bromooxazole

Tert-butyl 5-bromooxazol-2-ylcarbamate incorporates a Boc (tert-butoxycarbonyl) protecting group on the 2-amino functionality, which is absent in the simpler building block 5-bromooxazole (CAS 1060812-80-7). This protection is non-negotiable for multi-step sequences where the amino group must remain inert during C5 functionalization . In the absence of Boc protection, the free amine of 2-amino-5-bromooxazole would compete as a nucleophile or coordinate to palladium catalysts, potentially quenching the desired cross-coupling or leading to complex reaction mixtures. The Boc group can be cleanly removed under mild acidic conditions (e.g., TFA or HCl) after the C5 coupling step, releasing the free amine for subsequent derivatization. This orthogonal reactivity—C5 for cross-coupling, C2-NHBoc for latent amine installation—is a key differentiator that justifies procurement of the protected form over the unprotected 5-bromooxazole.

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Purified Building Block: High Purity (96-98%) Minimizes Side Reactions vs. Crude In-House Synthesized Intermediates

Commercially sourced tert-butyl 5-bromooxazol-2-ylcarbamate is supplied with verified purity specifications of 96% (Sigma-Aldrich) and 98% (Leyan) . In contrast, in-house synthesized bromooxazole intermediates often contain regioisomeric impurities (e.g., 2-bromo or 4-bromo contaminants) from incomplete regiocontrol, as well as residual palladium and iron from coupling steps. The Organic Process Research & Development paper notes that efficient purging of residual palladium and iron to <10 ppm is required for 4-bromooxazoles, highlighting the purification burden associated with bromooxazole building blocks [1]. Procuring the pre-purified Boc-protected 5-bromooxazole eliminates the need for extensive chromatography or metal-scavenging steps, ensuring that downstream reactions—particularly palladium-catalyzed couplings—proceed without interference from isomeric byproducts or catalyst poisons.

Building Block Quality Purity Specification Reproducibility

Favorable Lipophilicity (LogP 2.86) for Library Synthesis vs. More Hydrophilic Oxazole Analogs

The calculated partition coefficient (LogP) of tert-butyl 5-bromooxazol-2-ylcarbamate is 2.86, with a polar surface area (PSA) of 64.36 Ų . These physicochemical parameters place the compound within a favorable range for central nervous system (CNS) permeability and oral bioavailability considerations in drug discovery campaigns. For comparison, the unprotected 2-amino-5-bromooxazole (if available) would exhibit a substantially lower LogP due to the polar primary amine, potentially limiting its utility in hydrophobic binding pockets. Similarly, the more polar 2-bromooxazole (LogP ~1.44 ) and 4-bromooxazole analogs present different lipophilicity profiles that may not align with the desired property space for a given medicinal chemistry program. The Boc group and the C5 bromine together contribute to a balanced lipophilicity that facilitates purification by normal-phase chromatography and compatibility with a range of organic solvents.

Lipophilicity Drug-Likeness Fragment-Based Screening

Tert-butyl 5-bromooxazol-2-ylcarbamate: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Parallel Synthesis of 2-Amino-5-aryloxazole Libraries

The combination of a C5 bromine handle and a Boc-protected C2 amine makes tert-butyl 5-bromooxazol-2-ylcarbamate an ideal substrate for parallel library synthesis. The C5 position can be diversified via Suzuki-Miyaura coupling with a panel of aryl or heteroaryl boronic acids under standardized conditions, as demonstrated for the bromooxazole scaffold class [1]. Following C5 diversification, the Boc group can be removed to reveal a free amine for amide coupling, sulfonamide formation, or reductive amination. This two-step, one-protecting-group strategy is particularly valuable for generating 2-aminooxazole-containing compound collections for hit discovery and SAR studies. Procurement of the pre-functionalized building block eliminates the need for early-stage amine installation and protection, reducing the synthetic sequence by 2-3 steps relative to routes starting from unprotected oxazole precursors [2].

Process Chemistry: Kilogram-Scale Preparation of 5-Aryloxazole APIs

For active pharmaceutical ingredient (API) manufacturing, the availability of multigram quantities of isomeric bromooxazoles with established Suzuki-Miyaura coupling protocols is critical. The European Journal of Organic Chemistry paper demonstrates that all three bromooxazole isomers can be prepared on multigram scale and are competent coupling partners [1]. While the study does not provide direct yield comparisons between 2-, 4-, and 5-bromooxazoles, it establishes that the 5-bromooxazole scaffold—the core of tert-butyl 5-bromooxazol-2-ylcarbamate—is synthetically accessible in bulk and performs reliably in parallel coupling conditions. This scalability, combined with the orthogonal Boc protection, positions tert-butyl 5-bromooxazol-2-ylcarbamate as a viable intermediate for manufacturing oxazole-containing drug candidates where the 2-amino-5-aryl substitution pattern is required [2].

Chemical Biology: Synthesis of Activity-Based Probes with Latent Amine Handles

The latent 2-amino group masked as a Boc carbamate provides a convenient attachment point for biotin, fluorophores, or photoaffinity labels after C5 diversification. Researchers can first install a recognition element (e.g., an aryl group mimicking a natural ligand) at the C5 position via Suzuki coupling, then deprotect the amine and conjugate the probe moiety. This orthogonal functionalization strategy is superior to using unprotected 2-aminooxazoles, which would require cumbersome protection schemes during the cross-coupling step [1]. The favorable LogP (~2.86) and moderate PSA (64.36 Ų) also suggest that the resulting probes will possess adequate membrane permeability for cellular target engagement studies .

Agrochemical Discovery: Synthesis of 2-Aminooxazole-Derived Fungicides and Herbicides

Oxazole-containing compounds have found application as agrochemicals, including fungicides and herbicides. Tert-butyl 5-bromooxazol-2-ylcarbamate serves as a versatile entry point for constructing 2-amino-5-substituted oxazoles that may exhibit activity against agricultural pests. The building block approach—C5 diversification followed by Boc deprotection and further functionalization—allows rapid exploration of structure-activity relationships in agrochemical lead optimization programs. The use of this pre-assembled building block accelerates the synthesis of analogs compared to de novo oxazole ring construction, which often requires harsh conditions or low-yielding cyclizations [1].

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